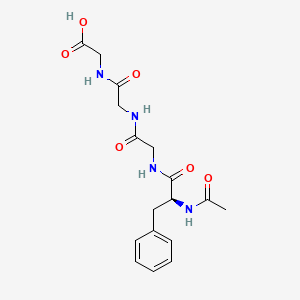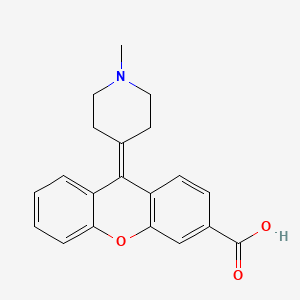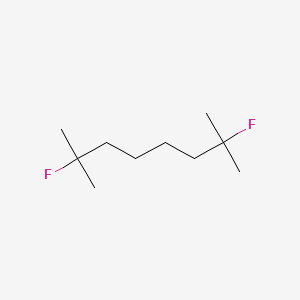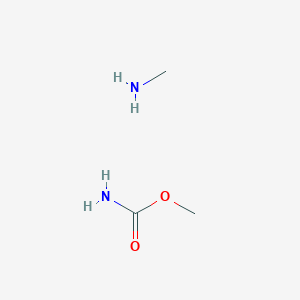
N-Acetyl-L-phenylalanylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-phenylalanylglycylglycylglycine is a synthetic peptide composed of N-acetyl-L-phenylalanine and three glycine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-phenylalanylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of acids or bases.
Oxidation: Oxidative cleavage of the peptide bonds using reagents like hydrogen peroxide.
Substitution: Introducing different functional groups into the peptide chain using specific reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using HCl or NaOH at elevated temperatures.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Substitution: Reagents like NBS (N-Bromosuccinimide) for bromination reactions.
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in the formation of oxidized peptide fragments.
Substitution: Yields modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-phenylalanylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Materials Science: Employed in the development of peptide-based materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-phenylalanylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.
N-Acetylglycine: Another acetylated amino acid with different properties.
N-Acetyl-L-cysteine: Known for its antioxidant properties and medical applications.
Eigenschaften
CAS-Nummer |
827611-68-7 |
|---|---|
Molekularformel |
C17H22N4O6 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H22N4O6/c1-11(22)21-13(7-12-5-3-2-4-6-12)17(27)20-9-15(24)18-8-14(23)19-10-16(25)26/h2-6,13H,7-10H2,1H3,(H,18,24)(H,19,23)(H,20,27)(H,21,22)(H,25,26)/t13-/m0/s1 |
InChI-Schlüssel |
OBLVDLBHAOZHLC-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)

![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)
![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)










